molecular formula C15H19ClN2O3S B3373042 2-chloro-1-[5-(piperidine-1-sulfonyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one CAS No. 949226-49-7

2-chloro-1-[5-(piperidine-1-sulfonyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one

Cat. No.: B3373042
CAS No.: 949226-49-7
M. Wt: 342.8 g/mol
InChI Key: IZXSYNQHRPHPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-1-[5-(piperidine-1-sulfonyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one is a complex organic compound with a molecular formula of C15H19ClN2O3S and a molecular weight of 342.84 g/mol . This compound is notable for its unique structure, which includes a piperidine sulfonyl group and an indole moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[5-(piperidine-1-sulfonyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields a tricyclic indole, which can be further modified to introduce the piperidine sulfonyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the Fischer indole synthesis and subsequent steps to ensure high yield and purity, utilizing industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[5-(piperidine-1-sulfonyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The indole moiety can be oxidized or reduced depending on the reagents used.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-chloro-1-[5-(piperidine-1-sulfonyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-1-[5-(piperidine-1-sulfonyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The piperidine sulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-3-sulfonic acid share the piperidine structure.

Uniqueness

What sets 2-chloro-1-[5-(piperidine-1-sulfonyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one apart is the combination of the indole and piperidine sulfonyl groups in a single molecule. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-1-(5-piperidin-1-ylsulfonyl-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3S/c16-11-15(19)18-9-6-12-10-13(4-5-14(12)18)22(20,21)17-7-2-1-3-8-17/h4-5,10H,1-3,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXSYNQHRPHPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949226-49-7
Record name 2-chloro-1-[5-(piperidine-1-sulfonyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-[5-(piperidine-1-sulfonyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-chloro-1-[5-(piperidine-1-sulfonyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-chloro-1-[5-(piperidine-1-sulfonyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one
Reactant of Route 4
Reactant of Route 4
2-chloro-1-[5-(piperidine-1-sulfonyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-chloro-1-[5-(piperidine-1-sulfonyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one
Reactant of Route 6
2-chloro-1-[5-(piperidine-1-sulfonyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.